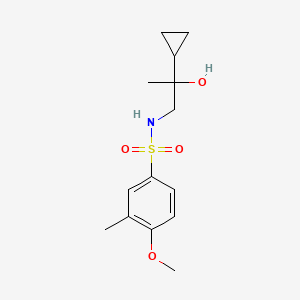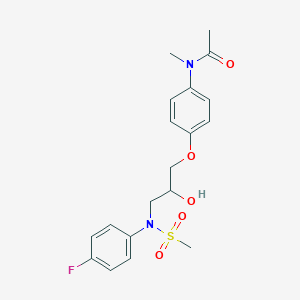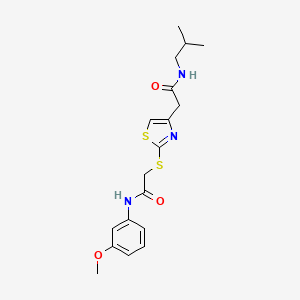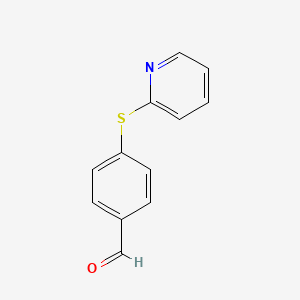![molecular formula C19H16N4O3S B2717377 2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid CAS No. 902252-94-2](/img/structure/B2717377.png)
2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .
Synthesis Analysis
The guanidine derivative has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide . All reactions were monitored on silica gel precoated thin-layer chromatography (TLC) plates from Merck, and spots were visualized with ultraviolet (UV) light .Molecular Structure Analysis
In the 13C-NMR spectrum recorded for the compound, the aliphatic carbons of 4,5-dihydro-1H-imidazole and imidazo-triazole rings are found in the range of 44.39–51.52 ppm . The molecules of the compound contain a common 7-(4,5-dihydro-1H-imidazol-2-yl)-2,5,6,7-tetrahydro-3H-imidazo[2,1-c][1,2,4]triazol-3-imine fragment that adopts the same configuration in both molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were monitored on silica gel precoated thin-layer chromatography (TLC) plates from Merck, and spots were visualized with ultraviolet (UV) light .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds related to the query chemical, particularly those incorporating 1,3,4-oxadiazole and benzimidazole structures, have demonstrated significant applications as corrosion inhibitors. A study focusing on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles revealed that these compounds can effectively protect mild steel in sulphuric acid environments. The protective layer formation on the metal surface, substantiated by SEM imaging and supported by various physicochemical and electrochemical techniques, suggests that similar compounds could be utilized in corrosion prevention strategies. The adsorption of these inhibitors on the mild steel surface is described by Langmuir adsorption isotherm, indicating a mix of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole, benzimidazole, and related structures have been explored for their potential antimicrobial properties. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds displayed very good antibacterial and antifungal activities, indicating the potential of such compounds for antimicrobial applications (Ravi S. Lamani, Nitinkumar S. Shetty, R. Kamble, I. M. Khazi, 2009).
Fluorescent Chemical Sensing
2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a compound structurally similar to the query chemical, was synthesized and characterized for its fluorescence properties. It demonstrated selective fluorescence quenching effects with Co2+, suggesting its application as a selective fluorescent chemical sensor for Co2+ detection. This specificity towards Co2+ over other metal ions tested in methanol positions such compounds as promising candidates for the development of fluorescent sensors (Li Rui-j, 2013).
Antioxidant Activity
Research into new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides showed potential antioxidant activities. The preparation and characterization of these compounds led to the study of their effects on antioxidant activity, suggesting the application of similar structures in antioxidant research and potential therapeutic uses (Akram S. Al-Haidari, E. Al-Tamimi, 2021).
Zukünftige Richtungen
The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs . This suggests that there is potential for further exploration and development of this compound and its derivatives in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
2-[1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]benzimidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)18-22-21-16(26-18)10-23-15-5-3-2-4-14(15)20-19(23)27-11-17(24)25/h2-9H,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPJGATYPULKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)



![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)


![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)

![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)